molecular formula C18H17N3O4S B11341474 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

Cat. No.: B11341474
M. Wt: 371.4 g/mol
InChI Key: SQAZAFADRPMWKJ-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide is a complex organic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 3-methoxybenzoyl chloride under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C18H17N3O4S/c1-23-13-6-4-5-12(9-13)17(22)20-18-19-16(21-26-18)11-7-8-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,20,21,22)

InChI Key

SQAZAFADRPMWKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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